2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid
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Overview
Description
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C14H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in the synthesis of various organic molecules and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to introduce the acetic acid moiety. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The use of microreactor technology has been reported to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-(1-((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid
- **2-(1-((Tert-butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid
- **(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is unique due to the presence of the Boc group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of peptides and other biologically active molecules, where protecting groups are essential for achieving the desired selectivity and yield .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15(4)14(10-11(16)17)8-6-5-7-9-14/h5-10H2,1-4H3,(H,16,17) |
InChI Key |
BYPZDPJILRIHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)CC(=O)O |
Origin of Product |
United States |
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